molecular formula C13H12BrNO2 B14168797 5-Bromo-2-(2,5-dimethylpyrrol-1-yl)benzoic acid CAS No. 340311-70-8

5-Bromo-2-(2,5-dimethylpyrrol-1-yl)benzoic acid

Cat. No.: B14168797
CAS No.: 340311-70-8
M. Wt: 294.14 g/mol
InChI Key: AXVRXYUADTYZQP-UHFFFAOYSA-N
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Description

5-Bromo-2-(2,5-dimethylpyrrol-1-yl)benzoic acid is an organic compound with the molecular formula C13H12BrNO2 It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a bromine atom at the 5-position and a 2,5-dimethylpyrrol-1-yl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2,5-dimethylpyrrol-1-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-bromo-2-nitrobenzoic acid with 2,5-dimethylpyrrole in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or dichloromethane. The nitro group is then reduced to an amine, followed by acidification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2,5-dimethylpyrrol-1-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted benzoic acids.

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

5-Bromo-2-(2,5-dimethylpyrrol-1-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2,5-dimethylpyrrol-1-yl)benzoic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with essential biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(2,5-dimethylpyrrol-1-yl)benzoic acid is unique due to the presence of both the bromine atom and the 2,5-dimethylpyrrol-1-yl group, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various synthetic and research applications.

Properties

CAS No.

340311-70-8

Molecular Formula

C13H12BrNO2

Molecular Weight

294.14 g/mol

IUPAC Name

5-bromo-2-(2,5-dimethylpyrrol-1-yl)benzoic acid

InChI

InChI=1S/C13H12BrNO2/c1-8-3-4-9(2)15(8)12-6-5-10(14)7-11(12)13(16)17/h3-7H,1-2H3,(H,16,17)

InChI Key

AXVRXYUADTYZQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=C(C=C(C=C2)Br)C(=O)O)C

Origin of Product

United States

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